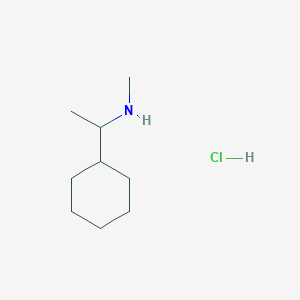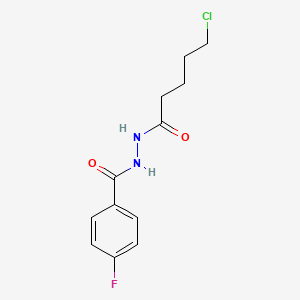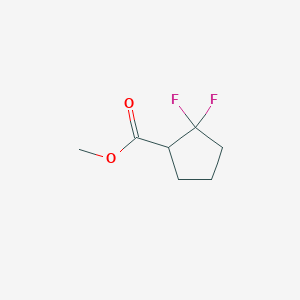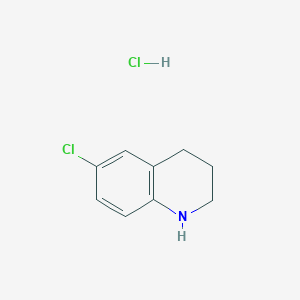![molecular formula C7H6ClN3 B1459340 6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1256826-72-8](/img/structure/B1459340.png)
6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine
概要
説明
6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 3rd position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
作用機序
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Mode of Action
It is known that compounds of the pyrazolo[3,4-b]pyridine class can interact with their targets in a variety of ways, depending on the specific substituents present at various positions on the molecule .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may interact with similar biochemical pathways .
Result of Action
It is known that pyrazolo[3,4-b]pyridines can have a variety of biological activities, depending on their specific structure .
生化学分析
Biochemical Properties
6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to specific proteins, modulating their activity and affecting downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These alterations can result in varied cellular responses, including changes in cell growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It may undergo degradation over extended periods, which can affect its potency and efficacy. Long-term studies have also indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways . At higher doses, it may induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic interactions can affect the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential . Additionally, the compound’s lipophilicity and molecular weight can influence its absorption and distribution profiles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to particular cellular compartments or organelles . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression and cellular responses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine in a solvent like dimethylacetamide at elevated temperatures . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolopyridine core.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and scalability. For example, a scalable synthesis can be achieved through a plug-flow metalation/formylation sequence using 2,6-dichloropyrazine as a starting material .
化学反応の分析
Types of Reactions: 6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
Chemistry: 6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space in drug discovery .
Biology and Medicine: This compound has shown potential as an inhibitor of tropomyosin receptor kinases, which are involved in the proliferation and differentiation of cells. Inhibiting these kinases can be beneficial in treating cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its versatile reactivity and biological activity .
類似化合物との比較
- 6-Chloro-1H-pyrazolo[3,4-B]pyridine
- 3-Methyl-1H-pyrazolo[3,4-B]pyridine
- 6-Chloro-3-iodopyrazolo[3,4-B]pyridine
Comparison: 6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
特性
IUPAC Name |
6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNHCZMUCHGNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)
![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)

![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)
